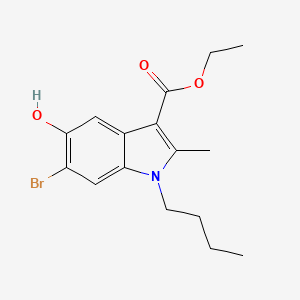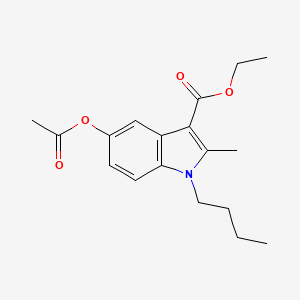![molecular formula C20H21N3O3 B4313850 2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313850.png)
2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
Descripción general
Descripción
2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a complex organic compound known for its diverse biological activities. The compound features a pyrazoloquinazoline core, which is a fused heterocyclic system, and a trimethoxyphenyl group, which is known for its pharmacological significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE typically involves multi-step organic reactions. One common method starts with the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate hydrazine derivative to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable diketone or ketoester under acidic or basic conditions to form the pyrazoloquinazoline core. The final step involves methylation at the 2-position using methyl iodide or a similar methylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it may inhibit enzymes like tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest in cancer cells. The trimethoxyphenyl group enhances its binding affinity to these targets, making it a potent inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is unique due to its fused heterocyclic structure combined with the trimethoxyphenyl group, which provides a distinct pharmacological profile. This combination allows for specific targeting of molecular pathways that are not as effectively targeted by other similar compounds .
Propiedades
IUPAC Name |
2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-9-16-14-7-5-6-8-15(14)21-20(23(16)22-12)13-10-17(24-2)19(26-4)18(11-13)25-3/h5-11,20-21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYOYINVCZEKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-CYANO-4-NITRO-5-[4-(4-NITROPHENYL)PIPERAZINO]PHENYL CYANIDE](/img/structure/B4313769.png)

![3-[(3-chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4313777.png)
![2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-1-ETHANONE](/img/structure/B4313779.png)
![METHYL 3-(BENZYLSULFANYL)-2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)PROPANOATE](/img/structure/B4313789.png)
![Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate](/img/structure/B4313793.png)


![3-{2-[benzyl(3-hydroxy-2-methylpropyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4313811.png)
![5'-(4-chlorophenyl)-1-(3-chloropropyl)-3'-[2-(methylthio)ethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4313812.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE](/img/structure/B4313821.png)
![5-(2-ETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313844.png)
![2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313854.png)
![2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313866.png)
